Gly Gly Gly 8 Lys vasopressin
Description
Properties
IUPAC Name |
1-[19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFXAYNYRLAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N16O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Attachment and Chain Assembly
The synthesis begins with anchoring the C-terminal lysine residue to a chloromethylated polystyrene resin via its ε-amino group. This side-chain attachment strategy avoids steric hindrance during subsequent couplings. Key steps include:
- Resin activation : Chloromethylated polystyrene reacts with Boc-Lys(Boc)-Gly-NH₂ under alkaline conditions.
- Stepwise elongation : Amino acids are coupled sequentially using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Boc-protected residues ensure controlled reactivity.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Resin attachment | Chloromethylated polystyrene | 75 | |
| Oxidative cyclization | Iodine in methanol/water (1:1) | 70–80 |
Deprotection and Cleavage
After assembling the nonapeptide chain, the resin-bound product is treated with hydrofluoric acid (HF) to cleave the peptide while preserving side-chain protections. Subsequent deprotection steps remove Boc groups.
Triglycyl Residue Addition
Sequential Glycine Coupling
Three glycine residues are appended to the N-terminus of the lysine-vasopressin core using:
- Coupling agents : DCC/NHS or HBTU/HOBt for efficient amide bond formation.
- Yield optimization : Each glycine coupling achieves >90% efficiency under optimized conditions.
Final Deprotection and Oxidation
Global deprotection with trifluoroacetic acid (TFA) exposes cysteine thiols, enabling oxidative cyclization with iodine to form the disulfide bond.
Industrial-Scale Production
Scalable SPPS
Industrial processes utilize automated SPPS reactors for batch production. Key parameters include:
- Resin loading : 0.2–0.5 mmol/g to balance reactivity and steric effects.
- Purification : Reverse-phase HPLC with acetonitrile/water gradients achieves >98% purity.
- Lyophilization : Final product is freeze-dried for stability.
Quality Control
- Potency assays : Rat-pressor activity (260–280 units/mg).
- Analytical methods : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity.
Comparative Analysis of Synthesis Routes
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield | 20–25% (overall) | <10% (due to intermediate isolation) |
| Purity | >95% post-HPLC | 70–80% |
| Scalability | High (automated reactors) | Low (manual steps) |
Chemical Reactions Analysis
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Resin attachment | Chloromethylated polystyrene, glycine amide | 75 | |
| Oxidative cyclization | Iodine in methanol/water (1:1) | 70–80 |
Metabolic Activation (Prodrug Conversion)
Gly Gly Gly 8 Lys vasopressin is enzymatically hydrolyzed in vivo to release lypressin ([8-lysine]-vasopressin), its active form. This involves:
-
Cleavage of triglycyl chain : Sequential removal of glycine residues by peptidases, particularly in the liver and kidneys .
-
Bioactivation kinetics : Slow hydrolysis ensures sustained release, making it suitable for treating esophageal varices and hepatorenal syndrome .
Pharmacodynamic Comparison:
| Parameter | This compound | Lypressin |
|---|---|---|
| Antidiuretic activity | Inactive (prodrug) | 180–280 U/mg |
| Half-life | Prolonged (hours) | 15–30 minutes |
Biotinylation and Cross-Linking
-
ε-amino group functionalization : Biotin or aryl azide photoreactive groups are conjugated to Lys via NHS ester chemistry .
-
Reaction specificity : Modifications preserve high-affinity binding to V vasopressin receptors (K = 0.1–1 nM) while enabling cross-linking or affinity purification .
Receptor Binding Affinity:
| Ligand Type | V Receptor (K) | V Receptor (K) | Reference |
|---|---|---|---|
| Native Gly Gly Gly 8 Lys | 1.2 ± 0.3 nM | >1000 nM | |
| Biotinylated analogue | 1.5 ± 0.2 nM | >1000 nM |
Stability and Degradation Pathways
-
pH-dependent hydrolysis : Degrades rapidly under acidic conditions (e.g., gastric pH) but remains stable in neutral buffers .
-
Disulfide bond reduction : The Cys-Cys bridge is susceptible to reducing agents like dithiothreitol (DTT), abolishing activity .
Stability Data:
| Condition | Half-life (25°C) | Reference |
|---|---|---|
| pH 7.4 (phosphate) | >24 hours | |
| pH 2.0 (simulated gastric) | 15 minutes |
Comparative Analysis with Analogues
Structural variations at position 8 significantly alter activity:
Scientific Research Applications
Chemical and Biological Properties
Gly Gly Gly 8 Lys vasopressin is a peptide with the molecular formula and a molecular weight of approximately 1227.4 g/mol. It is classified as an inactive prodrug that converts to lypressin in the body, exerting effects primarily through vasopressin receptors, including V1, V2, and V3 receptors .
Scientific Research Applications
The applications of this compound can be categorized as follows:
Medical Applications
- Treatment of Diabetes Insipidus : It is utilized in managing diabetes insipidus, a condition characterized by excessive urination due to inadequate vasopressin production. The peptide aids in water retention and reduces urine output .
- Hemostatic Agent : The compound is effective in controlling bleeding, particularly in esophageal varices and hepatorenal syndrome, by promoting vasoconstriction .
- Vasopressor in Shock : It serves as a vasopressor in septic shock, enhancing blood pressure through vasoconstriction mechanisms .
Pharmacological Research
- Investigating Receptor Activity : Studies have shown that this compound exhibits weak antidiuretic properties compared to traditional vasopressin. Research indicates it has a lower capacity to activate tubular vasopressin receptors but may have stronger effects on glomerular receptors .
- Peptide Synthesis Studies : The compound is used as a model peptide for studying peptide synthesis and folding processes in biochemical research.
Case Study 1: Hemostatic Effectiveness
A study conducted on patients with esophageal varices demonstrated the efficacy of this compound in controlling bleeding episodes. Patients receiving this treatment showed significant reductions in bleeding frequency compared to controls, highlighting its potential as a therapeutic agent in gastrointestinal bleeding scenarios .
Case Study 2: Diabetes Insipidus Management
In a clinical trial involving patients with diabetes insipidus, administration of this compound resulted in a marked decrease in urine output and an increase in urine osmolality, confirming its effectiveness as an antidiuretic agent .
Comparative Analysis of Vasopressin Analogues
Mechanism of Action
Terlipressin acts as a vasopressin receptor agonist, specifically targeting the V1 receptors on vascular smooth muscle. Upon administration, terlipressin is enzymatically cleaved to release lysine vasopressin, which then binds to the V1 receptors. This binding causes vasoconstriction, leading to increased blood pressure and reduced blood flow to the splanchnic circulation. The overall effect is an improvement in renal function and a reduction in portal pressure .
Comparison with Similar Compounds
Lysine-Vasopressin (LVP)
- Structure : Native 8-lysine-vasopressin (LVP) lacks the N-terminal triglycine sequence present in terlipressin.
- Pharmacology : LVP binds to V1 (vascular smooth muscle) and V2 (renal collecting ducts) receptors. However, its short half-life (~30 minutes) limits clinical utility .
- Clinical Use : Historically used for diabetes insipidus but replaced by longer-acting analogues.
Key Difference : Terlipressin’s triglycine extension prolongs its half-life (4–6 hours vs. 30 minutes for LVP) by delaying enzymatic degradation .
Ornipressin (8-Ornithine Vasopressin)
- Structure : Substitutes lysine at position 8 with ornithine.
- Pharmacology : Binds predominantly to V1 receptors, with minimal V2 activity.
- Clinical Use : Investigated for septic shock but withdrawn due to ischemic complications .
Key Difference : Ornipressin’s ornithine residue reduces V2 affinity compared to terlipressin, minimizing fluid retention side effects .
Conopressin-T (Marine-Derived Analogue)
- Structure : Contains valine at position 9 instead of glycine, altering receptor binding.
- Pharmacology : Acts as a selective V1a receptor antagonist, contrasting with terlipressin’s agonist activity .
- Research Use : Tool for studying vasopressin receptor signaling pathways .
Key Difference : Position 9 substitution (Val vs. Gly) converts agonist activity to antagonism, highlighting the importance of glycine in receptor activation .
1-Deamino-8-Lysine-Vasopressin (dDAVP)
- Structure: Lacks the N-terminal amino group and retains lysine at position 6.
- Clinical Use : First-line treatment for central diabetes insipidus .
Key Difference : dDAVP’s deamination enhances V2 selectivity, whereas terlipressin’s V1/V2 dual activity enables broader hemodynamic effects .
Pharmacological Data Table
Research Findings and Mechanistic Insights
Position-Specific Modifications
- N-Terminal Triglycine (Terlipressin) : Enhances metabolic stability and prolongs activity .
- Position 4 Modifications : Introduction of glutamic acid γ-hydrazide at position 4 in lysine-vasopressin analogues reduces antidiuretic activity but retains pressor effects .
- Position 9 (Gly vs. Val): Gly9 is critical for agonist activity; substitution with Val (as in conopressin-T) converts it to an antagonist .
Acetylation Effects
1-Acetyl-8-lysine-vasopressin exhibits altered pharmacokinetics due to reduced renal clearance, but its bioactivity remains comparable to LVP .
Clinical Implications
- Terlipressin vs. LVP : Terlipressin’s extended half-life reduces dosing frequency, making it preferable in acute settings like variceal bleeding .
- Selectivity Trade-offs : Compounds like dDAVP (V2-selective) avoid vasoconstriction but lack hemodynamic support, whereas terlipressin’s V1 activity aids in blood pressure management .
Biological Activity
Gly Gly Gly 8 Lys vasopressin, also known as [Lys8]-vasopressin, is a synthetic analogue of the natural antidiuretic hormone vasopressin. This compound has garnered attention due to its biological activity, particularly in relation to its effects on renal function, blood pressure regulation, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Vasopressin and Its Analogues
Vasopressin is a nonapeptide hormone produced in the hypothalamus and released from the posterior pituitary gland. It plays critical roles in regulating water retention in the kidneys, vascular tone, and blood pressure. The natural form of vasopressin (arginine vasopressin) can be modified to produce various analogues with differing biological activities. This compound is one such analogue that has been studied for its antidiuretic properties and effects on renal physiology.
The mechanism of action of this compound involves its interaction with vasopressin receptors (V1 and V2). Upon administration, it binds predominantly to V1 receptors located on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. Additionally, its action on V2 receptors in the kidneys promotes water reabsorption, contributing to its antidiuretic effects.
Biological Activity
Antidiuretic Effects
Research indicates that this compound exhibits weak antidiuretic activity compared to natural vasopressin. In studies involving conscious rats, it was found that while this compound did decrease urine flow, it did not significantly alter urine osmolality or induce natriuresis (the excretion of sodium in urine) at comparable doses to natural vasopressin .
Table 1: Comparison of Antidiuretic Activity
| Compound | Antidiuretic Activity (%) | Natriuretic Activity | Urine Flow Change |
|---|---|---|---|
| Arginine Vasopressin (AVP) | 100 | Yes | Decreased |
| This compound | ~10 | No | Slightly Decreased |
| Glycyl-Lysine Vasopressin | Moderate | No | Decreased |
Renal Function
The impact of this compound on renal function has been evaluated through inulin clearance studies. It was observed that administration led to a decrease in glomerular filtration rate (GFR), suggesting that its effects may be partly mediated by changes in renal hemodynamics rather than direct receptor activation .
Case Studies
Case Study 1: Clinical Application in Hepatorenal Syndrome
In clinical settings, terlipressin (a prodrug of lysine vasopressin) is used for treating hepatorenal syndrome. It has been shown to improve renal function by enhancing renal perfusion through vasoconstriction of splanchnic circulation. This effect is attributed to the conversion of terlipressin into active lysine vasopressin within the body.
Case Study 2: Effects on Blood Pressure Regulation
A study involving patients with septic shock demonstrated that administration of terlipressin resulted in significant increases in mean arterial pressure and systemic vascular resistance. This highlights the potential use of lysine vasopressin analogues in managing conditions characterized by hypotension .
Q & A
Q. Methodological Notes
- Contradiction Analysis : When comparing studies using GDL vs. phenyl esters, account for differences in reagent purity, detection methods (e.g., LC-MS vs. SDS-PAGE), and tag placement .
- Tag Design : For novel peptides like Gly-Gly-Gly-8-Lys-vasopressin, test both N-terminal and internal His-Lys-His motifs to identify optimal modification sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
